2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H19ClFNO and its molecular weight is 235.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
Antinociceptive Activity : Derivatives related to piperidine structures, such as those involving chloro and fluoro substitutions, have been synthesized and evaluated for their antinociceptive (pain-relieving) activities. These compounds are part of ongoing efforts to develop new analgesics that can provide effective pain relief for various conditions (Rádl et al., 2010).
Detoxication Pathways : Research on compounds with chloro and fluoro groups has also explored their metabolism and detoxication pathways, particularly focusing on how these compounds interact with enzymes like glutathione S-transferase and epoxide hydrolase. This research is crucial for understanding the safety and metabolic processing of new pharmaceuticals (Munter et al., 2003).
Chemical Synthesis and Material Science
Synthesis of Fluorinated Compounds : Studies have developed methods for synthesizing fluorinated compounds, which are valuable in material science and medicinal chemistry due to their unique properties. Fluorinated analogs often exhibit enhanced stability, bioavailability, and selectivity in drug development (Patrick et al., 2002).
Anticancer Activity : Research on sigma-2 receptor ligands, including those with fluorophenyl and chlorophenyl groups, has identified compounds with potential anticancer activity. These findings contribute to the search for novel cancer therapeutics, highlighting the importance of structural diversity in drug discovery (Asong et al., 2019).
Properties
IUPAC Name |
2-chloro-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClFNO/c1-3-9(12)10(15)14-6-4-11(2,8-13)5-7-14/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWGCMFOMRPFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(C)CF)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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